3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
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Overview
Description
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a butyl chain linked to a phenylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves a multi-step process:
Formation of the Phenylmorpholine Moiety: The synthesis begins with the preparation of 2-phenylmorpholine. This can be achieved through the reaction of phenylamine with ethylene oxide under acidic conditions to form the morpholine ring.
Attachment of the Butyl Chain: The next step involves the alkylation of the phenylmorpholine with a suitable butyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate.
Formation of the Benzamide Core: The final step is the acylation of the butyl-substituted phenylmorpholine with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Research: The compound can be used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylmorpholine moiety may interact with neurotransmitter receptors, while the benzamide core could inhibit specific enzymes. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(2-phenylethyl)urea: Similar structure with a urea core instead of a benzamide.
3-chloro-N-(2-morpholinoethyl)benzamide: Similar structure with a shorter alkyl chain and a morpholine moiety.
N-(4-chlorobenzyl)-N’-(2-phenylethyl)thiourea: Similar structure with a thiourea core instead of a benzamide.
Uniqueness
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is unique due to its specific combination of a benzamide core, a 3-chloro substituent, and a phenylmorpholine moiety linked by a butyl chain. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-10-6-9-18(15-19)21(25)23-11-4-5-12-24-13-14-26-20(16-24)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGKGOXZBUNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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